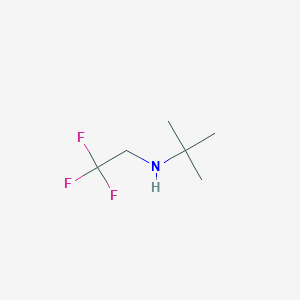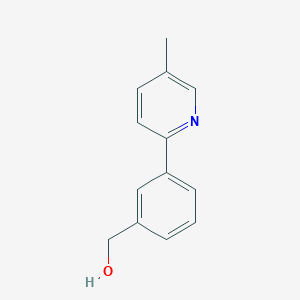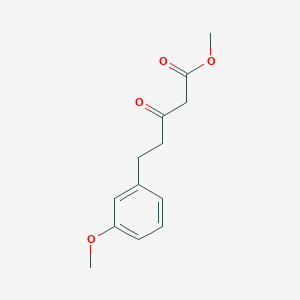
4-氯-N-(4-甲氧基-2-甲基苯基)丁酰胺
描述
4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide is a useful research compound. Its molecular formula is C12H16ClNO2 and its molecular weight is 241.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
杂环化合物合成
4-氯-N-(4-甲氧基-2-甲基苯基)丁酰胺及其衍生物参与杂环化合物的合成。这些化合物已显示出生物活性,特别是作为脂氧合酶抑制剂,这在各种治疗背景下具有相关性 (Aziz-ur-Rehman 等人,2016)。
化学行为和动力学
研究表明,4-氯-N-(4-甲氧基-2-甲基苯基)丁酰胺的衍生物在碱性介质中会发生特定的化学过程,例如闭环和水解。这项研究提供了对这些化合物形成和分解的动力学和机理的见解 (Sedlák 等人,2002)。
分子对接和生物活性
在最近的研究中,合成了各种 4-氯-N-(4-甲氧基-2-甲基苯基)丁酰胺的衍生物,并分析了它们的生物活性。这些活性包括对酪氨酸酶等酶的抑制潜力,这在医疗和化妆品应用中很重要 (H. Raza 等人,2019)。
药理学研究
与 4-氯-N-(4-甲氧基-2-甲基苯基)丁酰胺相关的化合物正在药理学领域进行研究,特别是作为环氧合酶和脂氧合酶途径的双重抑制剂。这些研究对于开发新的止痛和消炎治疗剂非常重要 (Tordjman 等人,2003)。
结构表征
已经对类似于 4-氯-N-(4-甲氧基-2-甲基苯基)丁酰胺的化合物的合成和结构表征进行了研究。这些研究有助于更好地了解它们的化学性质和潜在应用 (Ming-gen,2008)。
溶解度和物理性质
已经研究了与 4-氯-N-(4-甲氧基-2-甲基苯基)丁酰胺相关的化合物的溶解度和物理性质。这些研究对于了解化合物在各种环境中的行为至关重要,这对于工业和制药应用至关重要 (Pascual 等人,2017)。
抗菌和抗癌活性
已合成并评估了与 4-氯-N-(4-甲氧基-2-甲基苯基)丁酰胺在结构上相关的化合物的抗菌和抗癌活性。此类研究是开发新药和治疗方法的关键 (Sirajuddin 等人,2015)。
缓蚀
研究已经调查了与 4-氯-N-(4-甲氧基-2-甲基苯基)丁酰胺相关的化合物在缓蚀中的应用。这在材料科学和工程中特别相关,用于保护金属免受腐蚀 (Khalifa 等人,2011)。
除草剂研究
已经对除草剂在土壤中的消散进行了研究,包括与 4-氯-N-(4-甲氧基-2-甲基苯基)丁酰胺相关的化合物。了解这些除草剂的环境行为对于农业科学和环境安全至关重要 (Harvey,1987)。
作用机制
Mode of Action
Based on its chemical structure, it may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and subsequently alter its interaction with its targets.
Action Environment
The action, efficacy, and stability of 4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other interacting molecules, and the temperature . Understanding these factors is crucial for optimizing the use of the compound in research or therapeutic contexts.
生化分析
Biochemical Properties
4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to alterations in metabolic pathways .
Cellular Effects
The effects of 4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound has been found to inhibit certain kinases, which play a role in signal transduction pathways . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of 4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Studies have identified threshold effects, where the compound’s efficacy plateaus, and further increases in dosage do not enhance its effects . Toxic effects at high doses include hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall pharmacological effects. Additionally, it can affect metabolic flux and metabolite levels, further impacting cellular function .
Transport and Distribution
The transport and distribution of 4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various tissues, where it accumulates and exerts its effects . The compound’s localization within tissues can influence its pharmacokinetics and pharmacodynamics .
Subcellular Localization
4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism .
属性
IUPAC Name |
4-chloro-N-(4-methoxy-2-methylphenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-9-8-10(16-2)5-6-11(9)14-12(15)4-3-7-13/h5-6,8H,3-4,7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWDGEFPGSALAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)CCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-[(cyclopropylsulfamoyl)methyl]benzoate](/img/structure/B3080728.png)


![[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetic acid](/img/structure/B3080752.png)

![[1-(1,2,4-Oxadiazol-3-yl)ethyl]amine](/img/structure/B3080774.png)

![1-[3-(Trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)pyridine-2-carbonyl]piperazine](/img/structure/B3080788.png)






